Regioisomeric Differentiation from U-31,355: Positional Exchange of Chlorine and Sulfanyl Substituents
The target compound is a regioisomer of the HIV-1 NNRTI U-31,355 (4-amino-2-(benzylthio)-6-chloropyrimidine). In U-31,355, the chlorine occupies the pyrimidine 6-position and the benzylthio group occupies the 2-position, while in the target compound the chlorine is at the 4-position and the (2,4-dichlorobenzyl)sulfanyl group is at the 6-position. U-31,355 has been characterized as a mixed-type inhibitor of HIV-1 RT with significantly higher binding affinity for enzyme-substrate complexes than for free enzyme [1]. The regioisomeric swap alters the spatial relationship between the halogen and the 2-amino hydrogen-bond donor, which is critical for RT binding pocket complementarity. No direct head-to-head biological comparison between the two regioisomers has been published, but the SAR from the U-31,355 series demonstrates that pyrimidine substitution position is a determinant of RT inhibition potency [1].
| Evidence Dimension | Pyrimidine substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 4-Cl, 6-(2,4-dichlorobenzyl)sulfanyl, 2-NH₂ |
| Comparator Or Baseline | U-31,355: 4-NH₂, 2-benzylthio, 6-Cl |
| Quantified Difference | Positional exchange of Cl and sulfanyl groups; target compound has additional 2,4-dichloro substitution on benzyl ring absent in U-31,355 |
| Conditions | Structural comparison; no direct co-assay data available |
Why This Matters
Regioisomers are not interchangeable in biological systems; procurement of the correct isomer is essential for SAR studies targeting HIV-1 RT or related nucleoside-binding enzymes.
- [1] Althaus IW, Chou KC, Lemay RJ, et al. The benzylthio-pyrimidine U-31,355, a potent inhibitor of HIV-1 reverse transcriptase. Biochem Pharmacol. 1996;51(6):743-750. PMID: 8602869. View Source
